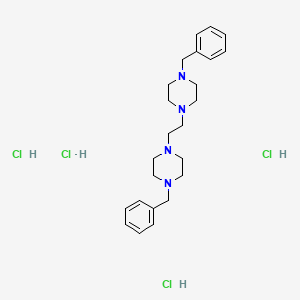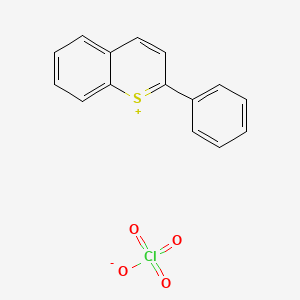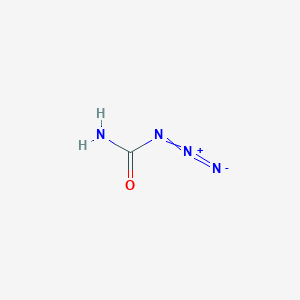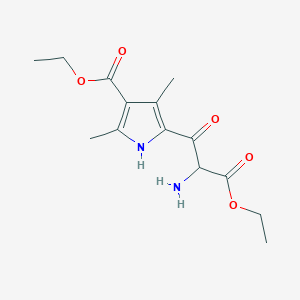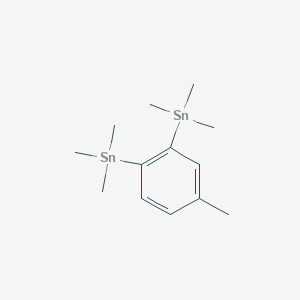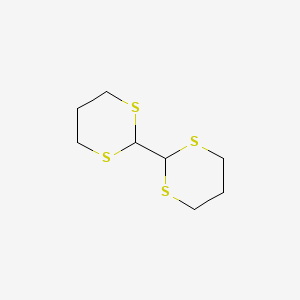![molecular formula C22H49NSi B14710389 N-[(Trimethylsilyl)methyl]octadecan-1-amine CAS No. 18754-43-3](/img/structure/B14710389.png)
N-[(Trimethylsilyl)methyl]octadecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Trimethylsilyl)methyl]octadecan-1-amine is a chemical compound characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further connected to an octadecan-1-amine structure. This compound is notable for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Trimethylsilyl)methyl]octadecan-1-amine typically involves the reaction of octadecan-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
[ \text{Octadecan-1-amine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Trimethylsilyl)methyl]octadecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to an amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or other silylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-[(Trimethylsilyl)methyl]octadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism by which N-[(Trimethylsilyl)methyl]octadecan-1-amine exerts its effects is primarily through the modification of molecular structures via the trimethylsilyl group. This group can enhance the lipophilicity and stability of the compound, facilitating its interaction with various molecular targets. The pathways involved often include the formation of stable silyl ethers or amines, which can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Used as a silylating agent in analytical chemistry.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another silylating agent with similar applications.
Trimethylsilyl cyanide (TMSCN): Used in the derivatization of complex metabolite mixtures.
Uniqueness
N-[(Trimethylsilyl)methyl]octadecan-1-amine is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other silylating agents. This makes it particularly useful in applications requiring enhanced lipophilicity and stability.
Eigenschaften
CAS-Nummer |
18754-43-3 |
|---|---|
Molekularformel |
C22H49NSi |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
N-(trimethylsilylmethyl)octadecan-1-amine |
InChI |
InChI=1S/C22H49NSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-22-24(2,3)4/h23H,5-22H2,1-4H3 |
InChI-Schlüssel |
ALYHWJDDYKHBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)




